2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Lipophilicity CNS drug discovery Physicochemical profiling

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with a thiophen-2-yl ring and at the 1-position with a hydroxyethyl spacer. Its molecular formula is C₉H₁₀N₂OS, with a molecular weight of 194.26 g/mol.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 1020708-41-1
Cat. No. B1483691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS1020708-41-1
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NN(C=C2)CCO
InChIInChI=1S/C9H10N2OS/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2
InChIKeyKSHMAEUQVMYKBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 1020708-41-1): Procurement-Relevant Identity and Physicochemical Baseline


2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic building block comprising a pyrazole core substituted at the 3-position with a thiophen-2-yl ring and at the 1-position with a hydroxyethyl spacer. Its molecular formula is C₉H₁₀N₂OS, with a molecular weight of 194.26 g/mol [1]. Computed physicochemical descriptors from authoritative database sources include an XLogP3 of 0.9, a topological polar surface area (TPSA) of 66.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is catalogued under PubChem CID 121211887 and is supplied as a research-grade intermediate with typical purity specifications of ≥95% [1].

Why Generic Substitution of 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol with In-Class Analogs Compromises Experimental Reproducibility


Thiophene-pyrazole-ethanol derivatives that share the C₉H₁₀N₂OS molecular formula are not functionally interchangeable. The regioisomeric placement of the thiophene ring on the pyrazole core (C3 vs. C4 vs. C5) alters the electronic distribution, dipole moment, and metal-coordination geometry of the molecule, while substituent modifications on the pyrazole ring (e.g., amino, ethyl, or methyl groups) shift lipophilicity, hydrogen-bonding capacity, and metabolic stability by measurable margins [1][2]. These differences propagate into divergent solubility profiles, synthetic derivatization pathways, and biological target engagement. Procurement of the incorrect positional isomer or derivative introduces uncontrolled variables that cannot be corrected post hoc, undermining SAR campaign integrity and cross-study comparability [2].

Quantitative Differentiation Evidence for 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 1020708-41-1) Against Closest Analogs


Lipophilicity (XLogP3) Positioning for CNS Drug-Like Space vs. C5-Ethyl and C5-Amino Analogs

The target compound exhibits an XLogP3 of 0.9, placing it within the optimal lipophilicity range for oral absorption and CNS penetration (typically XLogP3 0–3). This is 0.8 log units lower (i.e., less lipophilic) than the C5-ethyl congener 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 2098047-12-0), which has an XLogP3 of 1.7 [1][2], and 0.4 log units higher (i.e., more lipophilic) than the C5-amino congener 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 956440-32-7), which has an XLogP3 of 0.5 [3]. A 0.8-log-unit increase in lipophilicity, as observed with the C5-ethyl analog, is associated with elevated non-specific protein binding and potential hERG liability, while the 0.4-log-unit decrease seen in the amino analog may reduce passive membrane permeability [1][3].

Lipophilicity CNS drug discovery Physicochemical profiling

Hydrogen Bond Donor Count and Its Impact on Permeability vs. C5-Amino Analog

The target compound possesses one hydrogen bond donor (the terminal hydroxyl group) and three hydrogen bond acceptors. The C5-amino analog (CAS 956440-32-7) contains two hydrogen bond donors (hydroxyl plus primary amine) and four hydrogen bond acceptors [1][2]. This additional HBD in the amino analog increases the desolvation penalty required for passive membrane crossing, consistent with the Lipinski rule-of-five principle where HBD count >5 predicts poor absorption, but even incremental increases below that threshold affect permeability in a rank-order manner [1]. The target compound's lower HBD count (1 vs. 2) confers a measurable advantage for passive diffusion across lipid bilayers in cell-based assays.

Hydrogen bonding Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction vs. C5-Amino Analog

The target compound exhibits a TPSA of 66.3 Ų, which falls comfortably within the Veber threshold of ≤140 Ų for predicted oral bioavailability [1]. While a direct computed TPSA value for the C5-amino analog is not available from the same database, the presence of an additional primary amine in the amino analog (contributing approximately +26 Ų based on fragment-based TPSA calculations) predicts a TPSA of approximately 92 Ų [1][2]. Both compounds remain below the 140 Ų threshold, but the target compound's lower TPSA provides greater headroom within the Veber rule and may translate to higher fraction absorbed in permeability-limited absorption scenarios. TPSA values above 90 Ų are associated with reduced oral absorption and increased susceptibility to efflux transporter recognition [1].

Oral bioavailability TPSA ADME prediction

Regioisomeric Identity: C3-Thiophene Substitution Confers Distinct Electronic and Coordination Properties vs. C4-Thiophene Isomer

The target compound places the thiophen-2-yl substituent at the C3 position of the pyrazole ring, directly adjacent to the N2 nitrogen. In the C4-substituted isomer 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 2091158-71-1), the thiophene ring is separated from both pyrazole nitrogens by one carbon atom [1]. This regiochemical difference alters the electron density at the pyrazole N2 position: C3-substitution enables direct through-bond electronic communication between the electron-rich thiophene sulfur and the pyrazole N2 lone pair, affecting pKa of the conjugate acid and metal-binding affinity. In related thiophene-pyrazole systems, C3-substitution has been shown to modulate coordination geometry in transition-metal complexes, a property relevant for catalysis and metalloenzyme inhibitor design [2]. No quantitative pKa or metal-binding data are available for the C4 isomer for direct comparison; this represents a class-level inference based on pyrazole electronic structure principles.

Regioisomerism Coordination chemistry Electronic effects

Synthetic Versatility of the Hydroxyethyl Spacer vs. Methyl-Substituted and Unsubstituted Pyrazole Analogs

The hydroxyethyl (-CH₂CH₂OH) spacer at the pyrazole N1 position provides a terminal primary alcohol that is a versatile functional handle for conjugation, oxidation, or activation. This contrasts with the N-methyl pyrazole analog (lacking a reactive terminus) or the N-unsubstituted pyrazole (NH, which may undergo unwanted N–H insertion or deprotonation). The primary alcohol can be selectively oxidized to the corresponding aldehyde (2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde) using mild oxidants such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, or converted to a leaving group (tosylate, mesylate, bromide) for nucleophilic displacement, enabling late-stage diversification without protecting group manipulation at the pyrazole core [1]. In contrast, the C5-methyl analog lacks this reactive terminus, and the C5-amino analog introduces a competing nucleophilic amine that complicates chemoselective transformations. The target compound thus occupies a unique position in the synthetic sequence: it is a stable, storable intermediate that can be advanced in a single step to aldehydes, esters, ethers, amines, or triazoles via click chemistry [1].

Synthetic intermediate Functional handle Derivatization

Procurement-Driven Application Scenarios for 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 1020708-41-1)


CNS-Targeted Kinase Inhibitor Fragment Elaboration

The compound's XLogP3 of 0.9 positions it within the CNS drug-like space (XLogP3 0–3), making it a suitable core fragment for CNS-penetrant kinase inhibitor programs. Its single hydrogen bond donor and moderate TPSA (66.3 Ų) favor passive blood-brain barrier penetration compared to the more hydrophilic C5-amino analog (XLogP3 0.5, HBD 2) . Researchers developing JNK3, GSK-3β, or LRRK2 inhibitors where a thiophene-pyrazole scaffold is employed should prioritize this specific regioisomer to maintain the lipophilicity window required for CNS target engagement.

Transition-Metal Coordination Complex Synthesis

The C3-thiophene substitution of the target compound places the thiophene sulfur in electronic communication with the pyrazole N2 nitrogen, creating a well-defined N,S-bidentate or N,N'-bidentate coordination environment for transition metals (e.g., Cu, Pd, Ru). This regioisomer is preferred over the C4-thiophene isomer for applications in homogeneous catalysis and metallodrug discovery, where the spatial relationship between the thiophene and pyrazole donor atoms governs catalytic turnover and metal-binding stability .

Late-Stage Diversification in Parallel Library Synthesis

The hydroxyethyl spacer at N1 provides a single reactive handle that can be chemoselectively oxidized, esterified, or converted to a leaving group without interference from the pyrazole or thiophene rings. This makes the compound an ideal core intermediate for generating diverse analog libraries via high-throughput chemistry. Procurement of this specific hydroxyethyl derivative eliminates the need for protecting group strategies required when using the N-unsubstituted pyrazole or the C5-amino analog, where competing nucleophilicity would demand orthogonal protection .

Oral Bioavailability-Focused Lead Optimization

With a TPSA of 66.3 Ų and a single HBD, the target compound conforms to both the Lipinski and Veber rules for drug-likeness, providing a favorable starting point for lead optimization programs targeting oral administration. When incorporated into larger constructs, its physicochemical profile contributes to maintaining overall TPSA below the 140 Ų oral absorption threshold, unlike the C5-amino analog which adds approximately 26 Ų of polar surface area and an additional HBD . Medicinal chemistry teams prioritizing oral bioavailability should select this compound over amino-substituted variants to preserve absorption potential.

Quote Request

Request a Quote for 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.